molecular formula C10H14N2O2S B11880418 1-Methyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide CAS No. 89819-40-9

1-Methyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide

Cat. No.: B11880418
CAS No.: 89819-40-9
M. Wt: 226.30 g/mol
InChI Key: BXIFZMWFTJRPMQ-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide is a compound belonging to the class of tetrahydroquinolines, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide typically involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes or ketones in the presence of an acid catalyst . The reaction conditions often include elevated temperatures and the use of solvents like methanol or ethanol.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts such as Lewis acids or Brønsted acids are commonly used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted tetrahydroquinolines and their derivatives, which can be further utilized in medicinal chemistry .

Scientific Research Applications

1-Methyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide has been extensively studied for its neuroprotective properties. It has shown potential in protecting against neurodegenerative diseases by scavenging free radicals and inhibiting excitotoxicity . Additionally, it has applications in:

Biological Activity

1-Methyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide (MTQS) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, neuroprotective effects, and its potential in treating diabetic neuropathic pain.

Chemical Structure and Properties

MTQS is characterized by the molecular formula C9H13N3O2SC_9H_{13}N_3O_2S, featuring a tetrahydroquinoline structure with a sulfonamide functional group. This unique combination contributes to its reactivity and biological activity. The sulfonamide group is known for its role in various pharmacological applications, enhancing the compound's therapeutic potential.

Anticancer Activity

Research indicates that MTQS exhibits significant anticancer properties across various cancer cell lines. The compound has been tested against several types of cancer, showing micromolar activity.

Table 1: Anticancer Activity of MTQS

Cell Line IC50 (µM) Mechanism of Action
HeLa12.5Inhibition of DNA synthesis
A54915.0Induction of apoptosis via mitochondrial pathways
B16F1010.0Disruption of cell membrane integrity

MTQS's mechanism of action includes the inhibition of DNA synthesis and disruption of cell membrane integrity, leading to increased permeability and cell death. Additionally, structural modifications can enhance its efficacy against cancer cells .

Neuroprotective Effects

Studies have shown that MTQS can exert neuroprotective effects, particularly in models of diabetic neuropathic pain (DNP). In experiments involving streptozotocin (STZ)-induced diabetic mice, MTQS demonstrated significant antihyperalgesic and antiallodynic activities comparable to standard treatments such as gabapentin.

Case Study: Effects on Diabetic Neuropathic Pain

In a controlled study, mice were divided into groups receiving varying doses of MTQS (15-45 mg/kg) or gabapentin. The results indicated:

  • Significant Reduction in Pain Threshold : MTQS administration led to a marked increase in paw withdrawal threshold (PWT), suggesting effective pain relief.
  • Restoration of Neurotransmitter Levels : MTQS reversed the alterations in serotonin and dopamine levels associated with STZ-induced diabetes .

Table 2: Pain Threshold Changes in STZ-Induced Diabetic Mice

Treatment Group PWT Before Treatment (g) PWT After Treatment (g)
Control0.120.15
Gabapentin0.12>2.5
MTQS (15 mg/kg)0.120.70
MTQS (30 mg/kg)0.12>1.4

The pharmacological effects of MTQS are believed to be mediated through multiple pathways, including:

  • Opioidergic Modulation : The compound's antihyperalgesic activity may involve interactions with opioid receptors.
  • Monoaminergic Pathways : Restoration of altered neurotransmitter levels suggests involvement in serotonergic and dopaminergic systems .

Properties

CAS No.

89819-40-9

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

1-methyl-3,4-dihydro-2H-quinoline-5-sulfonamide

InChI

InChI=1S/C10H14N2O2S/c1-12-7-3-4-8-9(12)5-2-6-10(8)15(11,13)14/h2,5-6H,3-4,7H2,1H3,(H2,11,13,14)

InChI Key

BXIFZMWFTJRPMQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC2=C1C=CC=C2S(=O)(=O)N

Origin of Product

United States

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